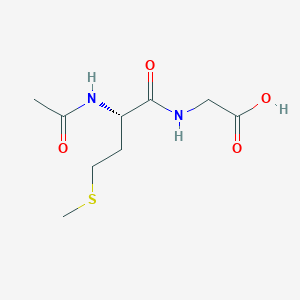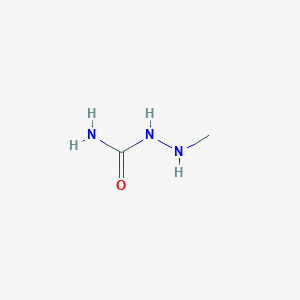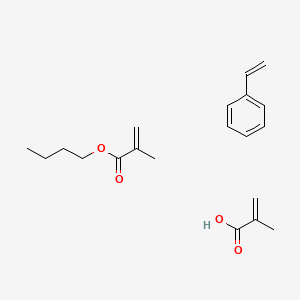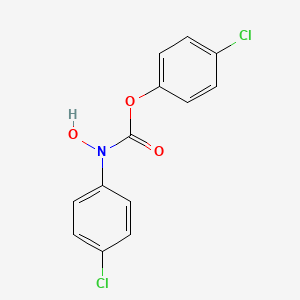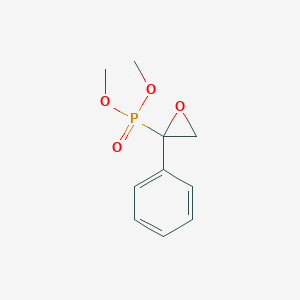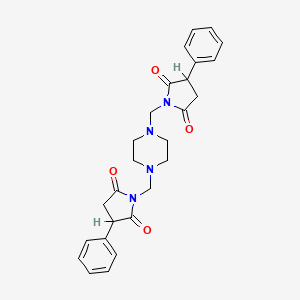
N,N'-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) is a complex organic compound with the molecular formula C26H28N4O4 and a molecular weight of 460.58 g/mol This compound is characterized by the presence of a piperazine ring linked to two phenylsuccinimide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) typically involves the reaction of piperazine with phenylsuccinimide derivatives under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(1-methylheptyl)-1,4-benzenediamine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(4-pyridylmethyl)piperazine: Another piperazine derivative with different functional groups, used in various chemical and biological studies.
Uniqueness
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) is unique due to its specific combination of a piperazine ring and phenylsuccinimide groups. This structure imparts unique chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
15155-38-1 |
|---|---|
Formule moléculaire |
C26H28N4O4 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-[[4-[(2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H28N4O4/c31-23-15-21(19-7-3-1-4-8-19)25(33)29(23)17-27-11-13-28(14-12-27)18-30-24(32)16-22(26(30)34)20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Clé InChI |
CSQHFKPJMOYEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CN2C(=O)CC(C2=O)C3=CC=CC=C3)CN4C(=O)CC(C4=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




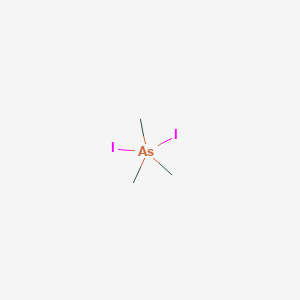
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)

![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
